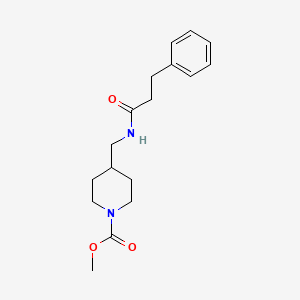
Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate” is a complex organic compound. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Analgesic Applications
Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate has been explored for its potential analgesic properties. The compound is a part of a series of synthetic analgesics, notably N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides, which have been studied for their potency compared to morphine. This research indicated that certain substitutions on the nitrogen atoms resulted in extremely potent analgesics. Specifically, compounds related to this compound were found to be many times more potent than morphine, indicating their potential in pain management applications (Van Daele et al., 1976).
Inhibition of Soluble Epoxide Hydrolase
Research on 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors, which includes compounds structurally related to this compound, has shown their ability to inhibit soluble epoxide hydrolase. These inhibitors were identified using high-throughput screening and demonstrated potent effects in serum biomarkers, suggesting their use in studying disease models (Thalji et al., 2013).
Anti-Angiogenic and DNA Cleavage Activities
A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which are closely related to this compound, have been synthesized and shown to exhibit significant anti-angiogenic and DNA cleavage activities. These activities are crucial in the context of developing anticancer agents, as they can block blood vessel formation and interact with DNA in cancer cells (Kambappa et al., 2017).
PET Imaging of Microglia
Compounds structurally similar to this compound have been used in the development of PET radiotracers for imaging microglia in the brain. These compounds target the macrophage colony-stimulating factor 1 receptor (CSF1R), which is a microglia-specific marker, enabling noninvasive imaging of reactive microglia and their contribution to neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).
Anti-HIV Activity
This compound derivatives have been studied for their potential as CCR5 antagonists in HIV treatment. These compounds showed high binding affinity and potent inhibition of HIV-1 envelope-mediated membrane fusion, highlighting their relevance in HIV research and potential therapeutic applications (Imamura et al., 2006).
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been associated with a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, suggesting their interaction with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific structure and functional groups of the compound.
Cellular Effects
Piperidine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate in animal models are not documented in the literature. It is known that the effects of piperidine derivatives can vary with different dosages .
Metabolic Pathways
It is known that piperidine derivatives, such as fentanyl analogs, undergo various metabolic reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Transport and Distribution
It is known that piperidine derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that piperidine derivatives can be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Properties
IUPAC Name |
methyl 4-[(3-phenylpropanoylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-22-17(21)19-11-9-15(10-12-19)13-18-16(20)8-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHDVMPZFQBKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2754770.png)
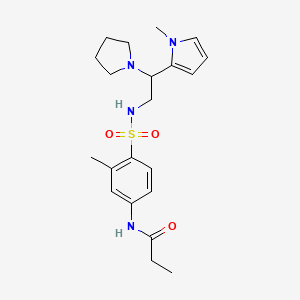
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide](/img/structure/B2754778.png)


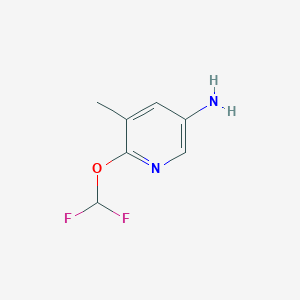
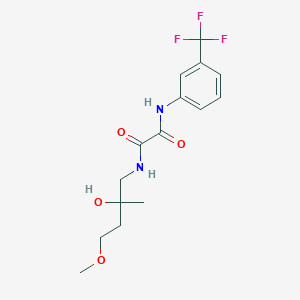
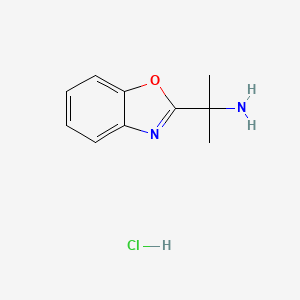
![3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2754789.png)
![2-Cyclobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2754790.png)
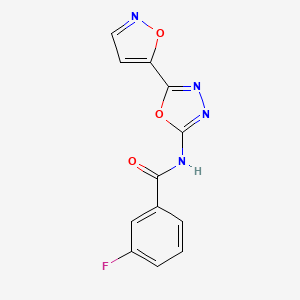
![2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2754792.png)
![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide](/img/structure/B2754793.png)
